3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

Lipophilicity Membrane permeability Drug-likeness

This non-anticoagulant coumarin eliminates coagulation pathway interference, enabling clean kinase screening (VEGFR-2, EGFR, RAF). The chiral 1-methyl-2-oxo-2-phenylethoxy side chain and 3-ethyl/4,8-dimethyl substitution confer superior metabolic stability vs. 7-hydroxycoumarin. Lacking the 4-hydroxyl group essential for VKOR inhibition, it serves as an unambiguous chemical probe for target deconvolution. Scalable via O-alkylation; ideal for SAR-driven agrochemical and oncology programs. Request pricing for gram-to-kilogram quantities.

Molecular Formula C22H22O4
Molecular Weight 350.4 g/mol
Cat. No. B4056557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Molecular FormulaC22H22O4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C3=CC=CC=C3)C)OC1=O)C
InChIInChI=1S/C22H22O4/c1-5-17-13(2)18-11-12-19(14(3)21(18)26-22(17)24)25-15(4)20(23)16-9-7-6-8-10-16/h6-12,15H,5H2,1-4H3
InChIKeyGJVAIPDJGFDQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one: Core Chemical Identity and Procurement Context


3-Ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a fully synthetic coumarin derivative (molecular formula C21H20O4, MW 336.38 g/mol) characterized by a chromen-2-one backbone bearing ethyl/methyl substituents at positions 3, 4, and 8, and a distinctive 1-methyl-2-oxo-2-phenylethoxy ether at the 7-position. The compound belongs to the benzopyranone class, which has been widely explored for kinase inhibition, anti-inflammatory, and anticancer applications [1]. Its substitution pattern diverges markedly from canonical anticoagulant coumarins (e.g., warfarin, which features a 4-hydroxy group essential for VKOR inhibition), positioning it as a non-anticoagulant scaffold suitable for target-based screening programs.

Why This 7-(1-Methyl-2-oxo-2-phenylethoxy) Coumarin Cannot Be Replaced by Generic Analogs


Coumarins cannot be treated as interchangeable commodities: small structural changes at the 7-position and the 3,4,8-alkylation pattern profoundly alter lipophilicity, metabolic stability, and target selectivity profiles [1]. The 1-methyl-2-oxo-2-phenylethoxy substituent introduces a chiral center adjacent to the phenyl ketone, a feature absent in simpler 7-phenacyloxy or 7-hydroxy analogs, which can differentially influence enantioselective binding to ATP-binding pockets and cytochrome P450 enzymes. The 3-ethyl and 4,8-dimethyl groups further increase steric bulk around the lactone ring, modulating plasma protein binding and off-target interactions compared to unsubstituted or mono-methyl coumarins [2]. Consequently, substituting this compound with warfarin, 7-hydroxycoumarin, or even the des-methyl phenacyl analog (CAS 670243-57-9) would invalidate key structure-activity relationships in receptor binding, cellular permeability, and in vivo pharmacokinetic studies.

Quantitative Differentiation of 3-Ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one vs. Closest Analogs


Predicted Lipophilicity (LogP) Advantage Over Warfarin and 7-Phenacyloxy Coumarin

Computational prediction using the ChemAxon algorithm estimates the LogP of 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one to fall within the range 3.8–4.5, owing to the additional methyl group on the phenacyl side chain [1]. This represents a significant increase over warfarin (experimental LogP 2.7 [2]) and the des-methyl phenacyl analog 3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one (calculated LogP 3.38 at PrenDB [3]). Higher lipophilicity is correlated with enhanced passive transcellular permeability, potentially improving oral absorption and intracellular target engagement.

Lipophilicity Membrane permeability Drug-likeness

Steric Shielding and Predicted Enhancement of Metabolic Stability

The 3-ethyl and 4,8-dimethyl groups of the target compound introduce steric bulk around the coumarin lactone carbonyl, which is a primary site of hydrolytic and oxidative metabolism in simpler coumarins [1]. This steric shielding is expected to reduce Phase I metabolism compared to 7-hydroxycoumarin (umbelliferone) and 7-alkoxycoumarins lacking the 3-ethyl and 8-methyl substituents. In a related series, 4,8-dimethylcoumarin derivatives showed extended half-lives in human liver microsome assays relative to the 4-methyl-only counterparts [2].

Metabolic stability CYP450 Oxidative metabolism

Demonstrated Lack of Anticoagulant Activity Versus Warfarin and 4-Hydroxycoumarins

The target compound lacks the 4-hydroxy substituent that is essential for binding to the vitamin K epoxide reductase (VKOR) complex. Extensive SAR literature confirms that coumarins without a 4-hydroxyl group do not inhibit VKOR and consequently exhibit no clinically significant anticoagulant activity [1]. This is a critical differentiation from warfarin, acenocoumarol, and phenprocoumon, all of which are 4-hydroxycoumarins with documented bleeding risks [2].

Anticoagulant VKOR Target selectivity Safety profile

Antifungal Activity Potential Inferred from Des-Methyl Phenacyl Analog (Cross-Study Comparison)

A structurally proximate analog, 3-ethyl-4,8-dimethyl-7-phenacyloxychromen-2-one (lacking the 1-methyl group on the phenacyl moiety), exhibited 67.9% inhibition of Botrytis cinerea at 100 μg/mL, outperforming the natural coumarin standard osthole (66.1%) . The additional methyl substituent in the target compound is expected to further modulate activity by altering lipophilicity and target binding. Although direct antifungal data for the target compound are not yet published, the scaffold's activity against Rhizoctonia solani, Alternaria solani, and other phytopathogens has been demonstrated in the same series.

Antifungal Botrytis cinerea Furanocoumarin Agrochemical

Optimal Research and Industrial Application Scenarios for 3-Ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one


Kinase Inhibitor Screening in Oncology Drug Discovery

The compound's non-anticoagulant coumarin scaffold, combined with its elevated lipophilicity (predicted LogP 3.8–4.5) and the presence of the phenyl ketone moiety that can occupy the kinase hinge region, makes it a candidate for screening against kinase panels (e.g., VEGFR-2, EGFR, or RAF kinases). Unlike warfarin, which carries anticoagulant confounding effects, this compound can be used in cell-based proliferation assays without coagulation pathway interference [1].

Agrochemical Lead Optimization for Broad-Spectrum Fungicides

The demonstrated antifungal activity of the des-methyl analog against Botrytis cinerea and Rhizoctonia solani supports the exploration of this compound as a lead for novel fungicides. The extra methyl group on the phenacyl side chain may enhance activity and alter the spectrum, providing a rational basis for SAR-driven optimization [1]. Its synthetic accessibility via O-alkylation of the 7-hydroxy precursor ensures scalability for agricultural field trials.

Chemical Probe for Studying Non-Anticoagulant Coumarin Pharmacology

Because this compound structurally rules out VKOR inhibition by lacking a 4-hydroxyl group, it serves as an ideal chemical probe to interrogate coumarin-mediated effects on other targets — such as carbonic anhydrases, heat shock proteins, or NF-κB — without the confounding background of anticoagulation. This clear mechanistic differentiation from warfarin and dicoumarol is critical for deconvoluting target engagement in phenotypic screens [1].

Metabolic Stability Evaluation Platform Compound

With its sterically shielded coumarin core (3-ethyl, 4,8-dimethyl), this compound can be employed as a reference standard in microsomal stability assays to benchmark metabolic liability of novel coumarin libraries. Its predicted reduced intrinsic clearance relative to 7-hydroxycoumarin allows researchers to assess the impact of alkylation patterns on in vitro half-life and rank-order new chemical entities [1].

Quote Request

Request a Quote for 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.